1,4-Bis(4-chloro-3-ethoxybenzenesulfonyl)-1,4-diazepane
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Overview
Description
1,4-Bis(4-chloro-3-ethoxybenzenesulfonyl)-1,4-diazepane is a chemical compound characterized by its unique structure, which includes two sulfonyl groups attached to a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-chloro-3-ethoxybenzenesulfonyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with 4-chloro-3-ethoxybenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-chloro-3-ethoxybenzenesulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonyl groups can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reduction reactions can lead to the formation of sulfinyl or sulfenyl compounds.
Scientific Research Applications
1,4-Bis(4-chloro-3-ethoxybenzenesulfonyl)-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: Researchers may use this compound to study the interactions between sulfonyl-containing molecules and biological targets, providing insights into enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-chloro-3-ethoxybenzenesulfonyl)-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the diazepane ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-chlorobenzenesulfonyl)-1,4-diazepane: Lacks the ethoxy groups, which may affect its solubility and reactivity.
1,4-Bis(4-methoxybenzenesulfonyl)-1,4-diazepane: Contains methoxy groups instead of ethoxy groups, potentially altering its electronic properties and interactions with biological targets.
Uniqueness
1,4-Bis(4-chloro-3-ethoxybenzenesulfonyl)-1,4-diazepane is unique due to the presence of both chloro and ethoxy substituents on the benzenesulfonyl groups. These substituents can influence the compound’s reactivity, solubility, and interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H26Cl2N2O6S2 |
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Molecular Weight |
537.5 g/mol |
IUPAC Name |
1,4-bis[(4-chloro-3-ethoxyphenyl)sulfonyl]-1,4-diazepane |
InChI |
InChI=1S/C21H26Cl2N2O6S2/c1-3-30-20-14-16(6-8-18(20)22)32(26,27)24-10-5-11-25(13-12-24)33(28,29)17-7-9-19(23)21(15-17)31-4-2/h6-9,14-15H,3-5,10-13H2,1-2H3 |
InChI Key |
QJZYDRDOQSFMQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)OCC)Cl |
Origin of Product |
United States |
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